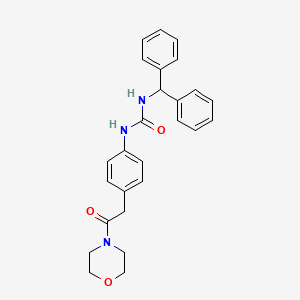
1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a chemical compound with the molecular formula C26H27N3O3 and a molecular weight of 429.52. It belongs to the group of benzhydryl compounds, which are organic compounds whose parent structures include diphenylmethane (two benzene rings connected by a single methane), with any number of attached substituents .
Molecular Structure Analysis
The molecular structure of this compound is based on the structure of diphenylmethane, which consists of two benzene rings connected by a single methane . The compound has additional substituents attached to this base structure.Scientific Research Applications
Synthesis and Chemical Reactions
Research has developed new pathways for creating benzhydryl-phenylureas, showcasing the compound's versatility in chemical synthesis. For example, a study outlined a novel method to access these urea derivatives through the reaction of substituted benzils with phenylureas under microwave irradiation, demonstrating an easy route to substituted 1-benzhydryl-3-phenyl-ureas (Muccioli et al., 2003). Additionally, benzhydrylamine has been utilized as an ammonia equivalent in catalyzed hydroamination of alkynes, leading to the formation of primary amines through hydrogenation, highlighting the compound's utility in synthetic organic chemistry (Haak et al., 2000).
Biological Activities and Potential Therapeutic Applications
The research has also investigated the biological activities of 1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea derivatives. Studies have identified these compounds' potential as selective cardiac myosin ATPase activators, suggesting their therapeutic applications in treating systolic heart failure. Notably, certain derivatives have demonstrated significant activity in vitro and in vivo, with a focus on selectivity for cardiac myosin over skeletal and smooth myosins, indicating a promising scaffold for developing new treatments (Manickam et al., 2017).
Antimicrobial and Antifungal Properties
Derivatives containing the morpholine moiety have been evaluated for their in vitro antibacterial and antifungal activities, showing that those with morpholine exhibit better activities against a range of microbial strains. This points to the potential of these derivatives in developing new antimicrobial agents, with particular compounds displaying potent activities against both bacteria and fungi (Zheng et al., 2010).
Properties
IUPAC Name |
1-benzhydryl-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c30-24(29-15-17-32-18-16-29)19-20-11-13-23(14-12-20)27-26(31)28-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTDHEIIPBIXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
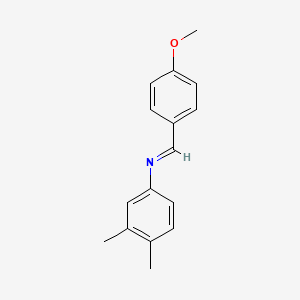
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2767589.png)
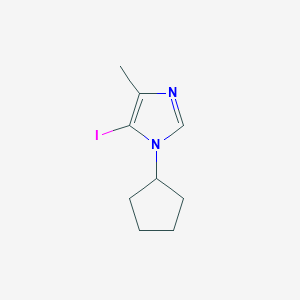
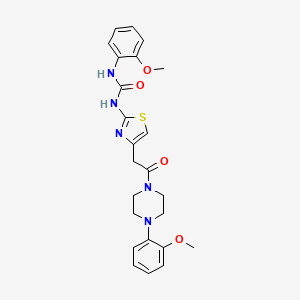
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)
![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)
![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)
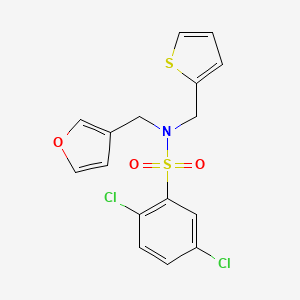
![1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2767604.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)
![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)
![3-(3-Methylthiophen-2-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2767609.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)
